s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)-
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Overview
Description
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- is a derivative of the s-triazine family, which is known for its wide range of applications in medicinal chemistry, agriculture, and materials science. The s-triazine core is a six-membered heterocyclic ring containing three nitrogen atoms at alternating positions, making it a versatile scaffold for various chemical modifications .
Preparation Methods
The synthesis of s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (TCT) with butylthiol and trichloromethyl groups. The reaction conditions often include:
Nucleophilic Substitution: The first step involves the substitution of chlorine atoms in TCT with butylthiol at a controlled temperature, usually around 0°C to room temperature.
Sequential Substitution: The remaining chlorine atoms are sequentially replaced with trichloromethyl groups at higher temperatures, often exceeding 90°C.
Chemical Reactions Analysis
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Scientific Research Applications
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antiproliferative activities, making it a potential candidate for drug development.
Medicine: Its derivatives are explored for their anticancer properties, particularly in targeting specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as monoamine oxidase (MAO) and tyrosine kinases, which are involved in neurotransmitter regulation and cell signaling, respectively.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- can be compared with other s-triazine derivatives such as:
2,4,6-Trichloro-1,3,5-triazine (TCT): The parent compound used in the synthesis of various s-triazine derivatives.
Melamine: A widely used s-triazine derivative known for its applications in the production of plastics and resins.
Cyanuric Acid: Another s-triazine derivative used in water treatment and as a precursor for herbicides.
The uniqueness of s-Triazine, 2-(butylthio)-4,6-bis(trichloromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9Cl6N3S |
---|---|
Molecular Weight |
404.0 g/mol |
IUPAC Name |
2-butylsulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C9H9Cl6N3S/c1-2-3-4-19-7-17-5(8(10,11)12)16-6(18-7)9(13,14)15/h2-4H2,1H3 |
InChI Key |
DQVKFKBHLMRTOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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